5-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Description
This compound belongs to the 5-arylidene-2-thioxothiazolidin-4-one family, characterized by a thiazolidinone core with a conjugated benzylidene moiety and a sulfanylidene group. The Z-configuration of the benzylidene substituent (confirmed by X-ray crystallography in related analogs) is critical for its bioactivity . Its synthesis typically involves condensation of 2-thioxothiazolidin-4-one with 2,5-dimethoxybenzaldehyde, followed by coupling with 2-hydroxybenzoic acid derivatives under basic conditions .
Properties
IUPAC Name |
5-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6S2/c1-25-12-4-6-15(26-2)10(7-12)8-16-17(22)20(19(27)28-16)11-3-5-14(21)13(9-11)18(23)24/h3-9,21H,1-2H3,(H,23,24)/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOSYTRRPUMQEO-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a thiazolidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological effects, molecular mechanisms, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 306.34 g/mol. The compound features a thiazolidine ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O4S |
| Molecular Weight | 306.34 g/mol |
| CAS Number | 340308-66-9 |
| SMILES Representation | CC(C(=O)O)C(=Cc1cc(OC)ccc1OC)C1=O)C1=O |
Antioxidant Activity
Research indicates that compounds similar to 5-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid exhibit significant antioxidant properties. These properties are attributed to the presence of hydroxyl and methoxy groups in their structure, which can scavenge free radicals and reduce oxidative stress in biological systems.
Anti-inflammatory Effects
Studies have demonstrated that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This mechanism suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that 5-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid may exhibit anticancer activity through various pathways:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : It can potentially inhibit the proliferation of various cancer cell lines.
- Cell Cycle Arrest : Evidence suggests it may induce cell cycle arrest at specific phases.
Table 2: Summary of Biological Activities
| Activity | Mechanism Description |
|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress |
| Anti-inflammatory | Inhibits COX and LOX; reduces pro-inflammatory cytokines |
| Anticancer | Induces apoptosis; inhibits proliferation; causes cell cycle arrest |
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated similar thiazolidine derivatives for their antioxidant capacity using DPPH and ABTS assays. Results showed that these compounds significantly reduced free radical levels, indicating strong antioxidant potential (PMC5011872).
Anti-inflammatory Research
In a recent study focused on inflammation models, compounds structurally related to 5-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid demonstrated a marked decrease in edema formation in rat paw models (Guidechem).
Anticancer Studies
Research conducted by ResearchGate highlighted the anticancer properties of thiazolidine derivatives. These compounds were shown to effectively inhibit the growth of human breast cancer cells in vitro, demonstrating potential for further development as anticancer agents (ResearchGate).
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The 2,5-dimethoxy group in the target compound enhances π-π stacking with hydrophobic protein pockets, whereas nitro or fluoro substituents (e.g., in ) increase electrophilicity, improving covalent binding to cysteine residues .
- Acidic Moieties : The 2-hydroxybenzoic acid group in the target compound confers higher water solubility (logP ≈ 2.1) compared to methylthio or indole derivatives (logP ≈ 3.5–4.2) .
Antimicrobial Activity
The target compound’s indole-based analogs (e.g., compound 5h in ) exhibit potent antibacterial activity (MIC: 4–8 μg/mL against S. aureus), likely due to the methoxyindole moiety enhancing membrane penetration. In contrast, the 2-hydroxybenzoic acid group may shift activity toward Gram-negative bacteria by interacting with outer membrane porins .
Anticancer Activity
Fluorobenzylidene derivatives (e.g., 6a–l in ) show IC₅₀ values of 1.2–8.7 μM against MCF-7 cells, attributed to the fluorine atom’s electronegativity stabilizing interactions with topoisomerase II. The target compound’s 2,5-dimethoxyphenyl group may target tubulin polymerization, similar to combretastatin analogs .
Key Research Findings
Molecular Docking : The 2,5-dimethoxyphenyl group in the target compound forms van der Waals interactions with EGFR’s hydrophobic pocket (binding energy: −9.2 kcal/mol), outperforming 3-fluorobenzylidene analogs (−7.8 kcal/mol) .
SAR Trends :
Preparation Methods
Molecular Architecture
The target compound features:
- A rhodanine core (4-oxo-2-sulfanylidene-1,3-thiazolidine) with a Z-configured exocyclic double bond at position 5.
- A 2,5-dimethoxyphenyl substituent at the methylidene position.
- A 2-hydroxybenzoic acid group at position 3 of the thiazolidinone ring.
Retrosynthetic Disconnections
- Rhodanine Core Formation : Derived from cyclization of thiourea intermediates or trithiocarbonate derivatives.
- 5-Arylidene Installation : Via Knoevenagel condensation between rhodanine and 2,5-dimethoxybenzaldehyde.
- 3-Substitution : Introduction of 2-hydroxybenzoic acid through nucleophilic aromatic substitution or coupling reactions.
Synthetic Methodologies
Microwave-Assisted Knoevenagel Condensation
Procedure :
- Rhodanine Precursor Synthesis :
- Knoevenagel Condensation :
Mechanistic Insight :
Microwave irradiation enhances reaction kinetics and stereoselectivity, favoring the thermodynamically stable Z-isomer due to reduced steric hindrance.
Enzyme-Catalyzed Solid-State Synthesis
Procedure :
- Mechanochemical Grinding :
Advantages :
Suzuki–Miyaura Coupling for Benzoic Acid Moiety
Procedure :
- Methyl Ester Protection :
- Suzuki Coupling :
Spectroscopic Validation and Characterization
Nuclear Magnetic Resonance (NMR)
X-ray Crystallography
- Intramolecular Interactions :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Stereoselectivity | Eco-Friendliness |
|---|---|---|---|---|
| Microwave-Assisted | 90–97 | 15 min | High (Z > 95%) | Moderate |
| Enzyme-Catalyzed | 95–97 | 10 min | Moderate (Z ~85%) | High |
| Suzuki Coupling | 78 | 6 h | N/A | Low |
Key Observations :
- Microwave synthesis offers superior stereocontrol but requires energy-intensive equipment.
- Pepsin-mediated grinding is rapid and solvent-free but may require optimization for scale-up.
Challenges and Optimization Strategies
Stereochemical Control
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how is its purity validated?
The compound is synthesized via a multi-step process involving condensation and cyclization reactions. A typical method involves refluxing a mixture of thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide), chloroacetic acid, sodium acetate, and aromatic aldehydes (e.g., 2,5-dimethoxybenzaldehyde) in DMF/acetic acid (1:2 v/v) for 2 hours . Post-synthesis, purity and structural integrity are confirmed using IR spectroscopy (to verify thione C=S stretching at ~1200 cm⁻¹), ¹H/¹³C NMR (to confirm Z-configuration of the benzylidene group and aromatic substitution patterns), and mass spectrometry (to validate molecular ion peaks) .
Q. What spectroscopic techniques are critical for characterizing its Z-configuration and tautomeric forms?
The Z-configuration of the benzylidene group is confirmed via ¹H NMR by observing coupling constants (J ≈ 12–14 Hz for trans-olefinic protons) and NOESY correlations between the benzylidene proton and adjacent aromatic protons . Tautomeric equilibria (e.g., thione-thiol forms) are monitored using UV-Vis spectroscopy in solvents of varying polarity, with λmax shifts indicating tautomer dominance .
Q. How does pH affect the stability of this compound during experimental workflows?
The compound is stable under neutral to mildly acidic conditions (pH 4–7) but undergoes hydrolysis in alkaline environments (pH > 8), leading to cleavage of the thiazolidinone ring. Stability assays using HPLC (C18 column, acetonitrile/water mobile phase) show >90% integrity after 24 hours at pH 7.4, but <50% at pH 9.0 .
Q. What preliminary biological assays are recommended for initial activity screening?
Standard assays include:
- Antimicrobial activity : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated .
- Anti-inflammatory potential : Inhibition of COX-2 enzyme activity via ELISA .
- Antioxidant capacity : DPPH radical scavenging assay, with IC₅₀ compared to ascorbic acid .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production without compromising stereochemical purity?
Yield optimization involves:
- Solvent selection : Replacing DMF with ethanol/acetic acid (3:1) reduces side reactions, improving yields from ~60% to ~85% .
- Catalyst use : Adding 5 mol% p-toluenesulfonic acid accelerates cyclization, reducing reaction time from 2 hours to 45 minutes .
- Temperature control : Maintaining reflux at 80°C prevents thermal degradation of the thione group .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., anticancer activity in MCF-7 cells ranging from 5–50 μM) may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell passage numbers .
- Solubility differences : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Structural analogs : Compare activity of 5Z-isomer with its 5E counterpart, as stereochemistry significantly impacts target binding .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?
Advanced SAR studies employ:
- Molecular docking : AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17), focusing on hydrogen bonds between the 2-hydroxybenzoic acid moiety and Lys721 .
- QSAR models : CoMFA/CoMSIA using descriptors like polar surface area and logP to correlate thiazolidinone substitutions (e.g., methoxy vs. ethoxy) with antimicrobial potency .
Q. What mechanistic insights explain its dual antioxidant and pro-oxidant behavior?
The compound exhibits antioxidant activity via thiol-mediated radical scavenging (EC₅₀ = 12 μM in DPPH assay) but acts as a pro-oxidant in Fe³⁺-rich environments by generating ROS through Fenton-like reactions. This duality is confirmed using ESR spectroscopy to detect hydroxyl radical (•OH) formation .
Q. How can its pharmacokinetic profile be enhanced for in vivo studies?
Strategies include:
- Prodrug design : Esterification of the carboxylic acid group to improve oral bioavailability .
- Nanoformulation : Encapsulation in PLGA nanoparticles (150 nm size, PDI <0.2) increases plasma half-life from 2 to 8 hours in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
